(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is a specialized compound belonging to the category of Fmoc-protected amino acids. The term Fmoc stands for Fluorenylmethoxycarbonyl, which is a widely used protecting group in solid-phase peptide synthesis (SPPS). The designation (2S,4S) indicates the stereochemical configuration of the molecule, ensuring that the three-dimensional structure is preserved during synthesis. The compound features proline with an attached ivDde (inverse Demand Michael addition) linker at the fourth position, which plays a crucial role in peptide assembly by allowing attachment to solid supports used in SPPS.
The molecular formula of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is C33H38N2O6, and it has a molecular weight of approximately 558.675 g/mol . This compound serves as a versatile building block for synthesizing various peptides that require specific functionalities at the fourth position of proline.
(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH belongs to a class of compounds known as Fmoc-protected amino acids. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group used in SPPS to selectively control the reaction between amino acids during peptide chain assembly. The (2S,4S) designation refers to the stereochemistry of the molecule, ensuring proper 3D structure in the final peptide. Pro(4-NH-ivDde) represents a proline amino acid with an "ivDde" (inverse Demand Michael addition) linker attached to its side chain at the 4th position. This linker is used to attach the growing peptide chain to a solid support in SPPS [1].
Here are some resources for further reading:
(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH serves as a building block for the synthesis of various peptides containing proline with a specific functionality at the 4th position. These peptides can be used in various research applications, including:
These are just a few examples, and the specific applications of peptides containing (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH will depend on the research question being addressed.
While (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is a valuable tool for peptide synthesis, it's important to consider the expertise and resources required for SPPS.
Here are some resources for further reading:
In the context of solid-phase peptide synthesis, (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH undergoes several key reactions:
While specific biological activities of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH itself may not be extensively documented, peptides synthesized using this compound can exhibit various biological functions depending on their sequence and structure. Proline residues are known to influence protein folding and stability, and modifications at specific positions can enhance bioactivity or target specific pathways in biological systems.
The synthesis of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH typically involves:
Interaction studies involving peptides synthesized with (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH focus on understanding how these peptides interact with biological targets such as enzymes or receptors. These studies often employ techniques like surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics.
Several compounds are structurally similar to (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH but may differ in their protective groups or linkers. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-Proline | Standard Fmoc-protected proline without ivDde linker | Lacks functionality at 4th position |
Fmoc-Lysine | Contains lysine instead of proline | Provides a different side chain for functionalization |
Fmoc-Cysteine | Contains cysteine with thiol group | Important for disulfide bond formation |
Fmoc-Tyrosine | Contains tyrosine with hydroxyl group | Useful for phosphorylation studies |
The uniqueness of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH lies in its combination of stereochemistry and the specific ivDde linker that allows for innovative approaches in peptide synthesis and functionalization not readily available with other similar compounds .